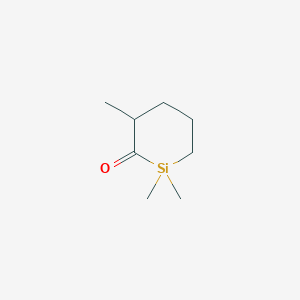

1,1,3-Trimethylsilinan-2-one

Description

1,1,3-Trimethylsilinan-2-one is a silicon-containing cyclic ketone with a six-membered ring structure, where a silicon atom replaces one carbon atom in the cyclohexanone framework. The trimethylsilyl (Si(CH₃)₃) groups at positions 1 and 3 confer unique steric and electronic properties, distinguishing it from conventional carbon-based ketones. Silicon’s larger atomic radius and lower electronegativity influence bond lengths, ring strain, and reactivity.

Properties

CAS No. |

100281-05-8 |

|---|---|

Molecular Formula |

C8H16OSi |

Molecular Weight |

156.30 g/mol |

IUPAC Name |

1,1,3-trimethylsilinan-2-one |

InChI |

InChI=1S/C8H16OSi/c1-7-5-4-6-10(2,3)8(7)9/h7H,4-6H2,1-3H3 |

InChI Key |

JKBKMPXGUAAMQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC[Si](C1=O)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one (Fenchone Derivative)

- Structure : A bicyclic carbon-based ketone with a rigid bicyclo[2.2.1]heptane framework.

- Key Differences: Ring Strain: The bicyclic structure introduces significant strain compared to the silicon-containing six-membered silinanone, which benefits from longer Si–C bonds reducing torsional strain . Reactivity: The carbonyl group in fenchone derivatives is more electrophilic due to carbon’s higher electronegativity, whereas the silinanone’s ketone may exhibit attenuated reactivity due to silicon’s electron-donating effects.

- Applications: Fenchone derivatives are used in fragrances and pharmaceuticals, while silinanones may find utility in materials science due to silicon’s thermal stability .

3-Ethyl-3-hydroxy-1-methylindolin-2-one

- Structure: A carbon-based indolinone with a hydroxyl and ethyl substituent.

- Key Differences: Electronic Effects: The indolinone’s aromatic π-system enhances conjugation, unlike the silinanone’s aliphatic silicon ring. Biological Activity: Indolinones are explored for medicinal applications (e.g., kinase inhibitors), whereas silinanones’ bioactivity remains less studied .

Silicon-Containing Analogues

((6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-yl)oxy)trimethylsilane

- Structure : A silyl ether with a tetralone backbone and vinyl group.

- Key Differences: Functional Group: The silinanone’s ketone contrasts with the silyl ether’s Si–O–C linkage. Spectral Features: Trimethylsilyl protons in NMR (δ ~0 ppm, as in ) are characteristic of silyl groups, whereas silinanone’s carbonyl IR absorption (~1700 cm⁻¹) would differ from ether C–O stretches (~1100 cm⁻¹) .

Trimethyl-2-thienylsilane

- Structure : A thiophene derivative with a trimethylsilyl substituent.

- Key Differences: Electronic Effects: The silyl group on thiophene acts as an electron-donating moiety, directing electrophilic substitution to the α-position. In silinanones, the silyl groups may stabilize adjacent carbocations or influence ring-opening reactions . Applications: Thienylsilanes are used in cross-coupling reactions, while silinanones may serve as precursors for silicon-based polymers .

Boron-Silicon Hybrid: Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane**

- Structure : A silyl-protected boronate ester with an ethynyl linker.

- Key Differences: Reactivity: The boronate group enables Suzuki-Miyaura cross-coupling, whereas silinanones’ ketone could undergo nucleophilic additions or reductions.

Data Table: Comparative Properties of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.